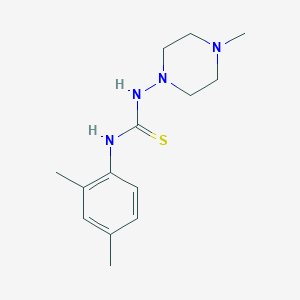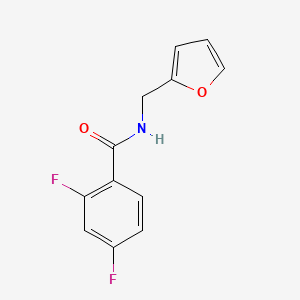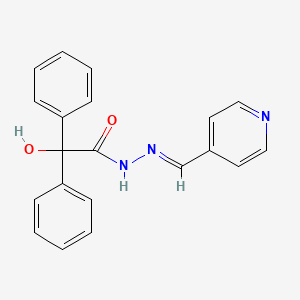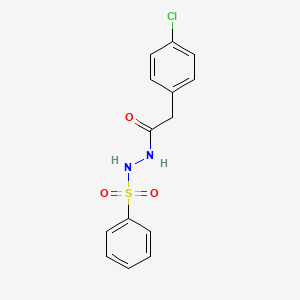
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained significant attention in recent years due to its potential cognitive enhancing effects. Noopept is a derivative of the racetam family of nootropics and is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain.
Mecanismo De Acción
Noopept is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and Noopept has been shown to increase glutamate levels, which may enhance synaptic plasticity and improve cognitive function. Acetylcholine is another important neurotransmitter involved in learning and memory, and Noopept has been shown to increase acetylcholine levels in the brain, which may also contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects, including increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, Noopept has been shown to increase the density of dopamine D2 and serotonin 5-HT1A receptors in the brain, which may contribute to its mood-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Noopept in lab experiments is its high potency, which allows for lower doses to be used compared to other nootropic compounds. This can be beneficial in reducing the risk of side effects and improving the accuracy of experimental results. However, one limitation of using Noopept in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Direcciones Futuras
There are several future directions for research on Noopept, including investigating its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept use, particularly in healthy individuals. Finally, research is needed to identify optimal dosing regimens and potential drug interactions with Noopept.
Métodos De Síntesis
Noopept is synthesized through the reaction of N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its potential cognitive enhancing effects. Several studies have reported that Noopept can improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Additionally, Noopept has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)15(11(3)4)16-14(18)9-12-7-5-6-8-13(12)17(19)20/h5-8,10-11,15H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMDCSNIWIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)